molecular formula C8H10ClNO B3037058 2-Amino-1-(4-chlorophenyl)-1-ethanol CAS No. 41870-82-0

2-Amino-1-(4-chlorophenyl)-1-ethanol

Cat. No.: B3037058
CAS No.: 41870-82-0
M. Wt: 171.62 g/mol
InChI Key: QPHAZZJNYDEVHL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)-1-ethanol is a chemical compound with the molecular formula C8H10ClNO. It is a white to off-white crystalline powder with a melting point of 92-94°C . This compound is known for its versatility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol can be achieved through several methods. One common approach involves the reduction of 2-Amino-1-(4-chlorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chlorophenyl)-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired derivative

Major Products Formed

    Oxidation: 2-Amino-1-(4-chlorophenyl)ethanone

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

2-Amino-1-(4-chlorophenyl)-1-ethanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be utilized in the development of drugs targeting specific biological pathways.

Anti-obesity Agents

Research has indicated that derivatives of this compound can act as anti-obesity agents. Specifically, the compound is noted for its selective action on certain receptors, such as the β3-adrenergic receptor, which plays a role in regulating energy expenditure and lipid metabolism. This selectivity is associated with lower side effects compared to traditional obesity medications .

Antidiabetic Agents

The compound is also being investigated for its potential as an antidiabetic agent. It is believed to influence glucose metabolism and insulin sensitivity, presenting a novel approach to diabetes management without relying on insulin therapy .

Synthesis of Pharmaceutical Intermediates

This compound is integral in synthesizing optically active compounds. The ability to resolve racemic mixtures into their enantiomers is crucial for developing drugs with specific therapeutic effects.

Optical Resolution

Methods for optically resolving racemic this compound have been documented, utilizing techniques such as enzymatic resolution and chromatography. These processes yield high-purity enantiomers that are essential for pharmacological applications .

Microbial Synthesis

Recent studies have explored the use of microorganisms to produce optically active forms of this compound efficiently. Specific strains have been identified that can convert precursors into the desired enantiomers, providing a sustainable approach to synthesis .

Toxicological Studies

While this compound has promising applications, it is crucial to understand its toxicological profile. The compound is classified as harmful if swallowed or if it comes into contact with skin, necessitating careful handling in laboratory settings .

Case Study: Synthesis of Anti-obesity Derivatives

A study demonstrated the synthesis of a series of derivatives from this compound, which were evaluated for their efficacy as anti-obesity agents. The derivatives showed varying degrees of activity on β3 receptors, indicating potential for further development into therapeutic agents .

Case Study: Antidiabetic Activity

Another research project focused on the antidiabetic properties of this compound derivatives. In vivo studies revealed that certain derivatives improved insulin sensitivity and glucose uptake in animal models, supporting their potential use in diabetes treatment .

Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryIntermediate for drug synthesisPotential anti-obesity and antidiabetic properties
Optical ResolutionMethods for producing pure enantiomersUse of microorganisms for efficient synthesis
ToxicologyHarmful if ingested or in contact with skinRequires careful handling

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chlorophenyl)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites may exert biological effects by modulating enzyme activity or interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-chlorophenyl)-1-ethanol is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

2-Amino-1-(4-chlorophenyl)-1-ethanol, also known by its CAS number 41870-82-0, is a chemical compound characterized by an amino group attached to a carbon atom that is also bonded to a para-chlorophenyl group. Its molecular formula is C₈H₁₀ClNO, and it has a molar mass of approximately 171.6241 g/mol. This compound has garnered interest due to its potential biological activities, particularly its interactions with neurotransmitter receptors and other biological pathways.

  • Molecular Formula : C₈H₁₀ClNO
  • Molar Mass : 171.6241 g/mol
  • Melting Point : 93°C to 96°C
  • Classification : Irritant

Synthesis

The synthesis of this compound typically involves the reaction of p-chlorophenethylamine with acetaldehyde under alkaline conditions. This method allows for the introduction of the amino and hydroxyl functional groups onto the aromatic ring, which is crucial for its biological activity.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity:

Compound NameStructure FeaturesUnique Aspects
2-Amino-1-(3-chlorophenyl)-1-ethanolSimilar backbone but with a meta-chloro substitutionDifferent pharmacological profile
2-Amino-1-(phenyl)-1-ethanolLacks chlorine substitution; only a phenyl groupPotentially different biological activity
4-Chloro-beta-hydroxyphenethylamineHydroxyl group on the beta positionMay exhibit different reactivity due to position

This table illustrates how variations in structure can lead to differing biological activities and reactivities.

Antimicrobial Activity

While specific studies focusing solely on this compound are scarce, related compounds have shown significant antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains, demonstrating efficacy that could suggest potential applications for this compound in antimicrobial therapies .

In Silico Studies

Computer-aided prediction models have been employed to estimate the biological activity spectra of compounds similar to this compound. These studies indicate that such compounds may possess a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHAZZJNYDEVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903141
Record name NoName_3738
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41870-82-0
Record name α-(Aminomethyl)-4-chlorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41870-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-1-(4-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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